甲基(5E,8Z,11Z,13Z,15S)-15-羟基二十碳-5,8,11,13-四烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

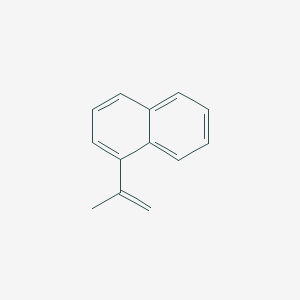

“Methyl (5E,8Z,11Z,13Z,15S)-15-hydroxy-5,8,11,13-icosatetraenoate” is a chemical compound with the molecular formula C21H34O3 . Its average mass is 334.493 Da and its monoisotopic mass is 334.250793 Da .

Molecular Structure Analysis

This compound contains a total of 55 bonds, including 23 non-H bonds, 5 multiple bonds, 15 rotatable bonds, 5 double bonds, 1 carboxylic acid (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

A study on Drosophila melanogaster (fruit fly) showed that when the flies were fed diets supplemented with arachidonic acid (ARA), they yielded 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid [15 (S)-HETE], which is similar to the compound .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H34O3, an average mass of 334.493 Da, and a monoisotopic mass of 334.250793 Da .科学研究应用

胰岛素释放调节

HETEs 已被研究其对胰岛素释放的影响。例如,5-HETE 可以在纳摩尔浓度下诱导胰岛素快速而短暂的释放增加 .

白蛋白通透性和肾功能

20-HETE 参与降低白蛋白通透性 (P alb),这与早期高血压中的蛋白尿和肾小球损伤有关 .

雄激素调节

HETEs 参与调节雄激素水平,影响外生殖器发育、前列腺癌进展和抗炎作用等过程 .

血管张力调节

未来方向

作用机制

Target of Action

Similar compounds are known to interact with enzymes such as cyclooxygenases (cox-1/2), lipoxygenases (lox), and cytochrome p450 (cyp) . These enzymes play crucial roles in the biosynthesis of eicosanoids, which mediate various physiological and pathophysiological processes .

Mode of Action

It’s known that similar compounds serve as substrates for enzymes like cox-1/2, lox, and cyp, leading to the formation of various eicosanoids . These eicosanoids then interact with different receptors to mediate various physiological processes .

Biochemical Pathways

The compound is likely involved in the eicosanoid biosynthesis pathway. This pathway starts with the hydrolysis of polyunsaturated fatty acids (PUFA) from membrane phospholipids via phospholipase A2 (PLA2) . The free PUFA then serve as substrates for enzymes like COX-1/2, LOX, and CYP to form various eicosanoids . These eicosanoids mediate various physiological and pathophysiological processes .

Result of Action

Eicosanoids, which are likely products of the compound’s metabolism, are known to mediate various physiological and pathophysiological processes, including fever generation, pain response, vasoconstriction, vasodilation, platelet aggregation, platelet declumping, body temperature maintenance, and sleep-wake cycle regulation .

Action Environment

Environmental factors such as diet and the presence of other compounds can influence the action, efficacy, and stability of the compound. For example, the presence of eicosapentaenoic acid (EPA) and arachidonic acid (ARA) in the diet can influence the production of eicosanoids .

属性

| { "Design of the Synthesis Pathway": "The synthesis of methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate can be achieved through a multi-step reaction sequence involving several chemical transformations.", "Starting Materials": [ "5-bromo-1-pentene", "magnesium", "ethylmagnesium bromide", "2-bromo-1-heptene", "1,4-dibromobutane", "1,5-dibromopentane", "7-bromo-1-heptene", "4-pentyn-1-ol", "methyl iodide", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Reaction": [ { "Step 1": "Preparation of Grignard reagent from 5-bromo-1-pentene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "5-bromo-1-pentene", "magnesium", "anhydrous ether" ], "Products": "1-penten-5-ylmagnesium bromide" }, { "Step 2": "Addition of ethylmagnesium bromide to 1-penten-5-ylmagnesium bromide", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1-penten-5-ylmagnesium bromide", "ethylmagnesium bromide", "anhydrous ether" ], "Products": "3-heptene-1-ol" }, { "Step 3": "Bromination of 3-heptene-1-ol with 2-bromo-1-heptene", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-heptene-1-ol", "2-bromo-1-heptene", "CH2Cl2" ], "Products": "3-bromo-5-hepten-1-ol" }, { "Step 4": "Conversion of 3-bromo-5-hepten-1-ol to 1,4-dibromobutene-2", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "3-bromo-5-hepten-1-ol", "1,4-dibromobutane", "NaH", "DMF" ], "Products": "1,4-dibromobutene-2" }, { "Step 5": "Preparation of Grignard reagent from 1,5-dibromopentane and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromopentane", "magnesium", "anhydrous ether" ], "Products": "1-pentylmagnesium bromide" }, { "Step 6": "Addition of 1-pentylmagnesium bromide to 1,4-dibromobutene-2", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,4-dibromobutene-2", "1-pentylmagnesium bromide", "anhydrous ether" ], "Products": "1,5-dibromo-3-penten-2-ol" }, { "Step 7": "Preparation of Grignard reagent from 7-bromo-1-heptene and magnesium", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "7-bromo-1-heptene", "magnesium", "anhydrous ether" ], "Products": "1-heptylmagnesium bromide" }, { "Step 8": "Addition of 1-heptylmagnesium bromide to 1,5-dibromo-3-penten-2-ol", "Conditions": "In anhydrous ether, at -10°C to 0°C", "Reagents": [ "1,5-dibromo-3-penten-2-ol", "1-heptylmagnesium bromide", "anhydrous ether" ], "Products": "1,7-dibromo-3-hepten-2-ol" }, { "Step 9": "Conversion of 1,7-dibromo-3-hepten-2-ol to 4-pentyn-1-ol", "Conditions": "In THF, at room temperature", "Reagents": [ "1,7-dibromo-3-hepten-2-ol", "NaNH2", "NH3", "THF" ], "Products": "4-pentyn-1-ol" }, { "Step 10": "Conversion of 4-pentyn-1-ol to methyl 4-pentynoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "4-pentyn-1-ol", "methyl iodide", "K2CO3", "DMF" ], "Products": "methyl 4-pentynoate" }, { "Step 11": "Conversion of methyl 4-pentynoate to (5E,8Z,11Z,13Z)-eicosatetraenoic acid", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "methyl 4-pentynoate", "1,3-dichloro-2-propanol", "triethylamine", "2,4,6-trichloro-1,3,5-triazine", "1,2-dimethoxyethane", "1,2-dimethylimidazole", "5,8,11,13-eicosatetraenoic acid" ], "Products": "(5E,8Z,11Z,13Z)-eicosatetraenoic acid" }, { "Step 12": "Conversion of (5E,8Z,11Z,13Z)-eicosatetraenoic acid to methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate", "Conditions": "In CH2Cl2, at room temperature", "Reagents": [ "(5E,8Z,11Z,13Z)-eicosatetraenoic acid", "methyl iodide", "K2CO3", "DMF", "triethylamine", "15-crown-5", "NaH", "THF", "t-BuOOH" ], "Products": "methyl (5E,8Z,11Z,13Z,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate" } ] } | |

CAS 编号 |

70946-44-0 |

分子式 |

C21H34O3 |

分子量 |

334.5 g/mol |

IUPAC 名称 |

methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1 |

InChI 键 |

ZGQAWLCSJFHXDF-QIOBGPQXSA-N |

手性 SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |

规范 SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |

同义词 |

15-HETE methyl ester 15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)

![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)